molecular formula C10H20N2O4 B8287941 3-(Boc-amino)-DL-alanine ethyl ester

3-(Boc-amino)-DL-alanine ethyl ester

Cat. No.: B8287941
M. Wt: 232.28 g/mol
InChI Key: RSRGPHDXIHPNAG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Boc-amino)-DL-alanine ethyl ester is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of alanine, which is further esterified with an ethyl group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection under mild acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-DL-alanine ethyl ester typically involves the protection of the amino group of alanine with a Boc group, followed by esterification with ethanol. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and efficient purification techniques such as crystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-DL-alanine ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Boc-amino)-DL-alanine ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-DL-alanine ethyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Boc-amino)-L-alanine ethyl ester
  • 3-(Boc-amino)-D-alanine ethyl ester
  • N-Boc-glycine ethyl ester
  • N-Boc-valine ethyl ester

Uniqueness

3-(Boc-amino)-DL-alanine ethyl ester is unique due to its racemic mixture of D- and L-alanine, providing a versatile building block for the synthesis of both enantiomers of peptides and other derivatives. This racemic nature allows for broader applications in research and development compared to its enantiomerically pure counterparts .

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C10H20N2O4/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m0/s1

InChI Key

RSRGPHDXIHPNAG-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](CNC(=O)OC(C)(C)C)N

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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